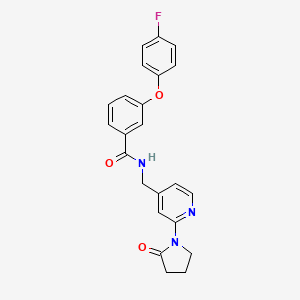
2-(4-Cyclobutylphenyl)-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyclobutylphenyl)-2-methyloxirane, also known as ICI 176,334, is a synthetic compound that belongs to the selective estrogen receptor modulators (SERMs) class. It was first synthesized in the 1990s by a team of scientists at Imperial Chemical Industries (ICI), with the aim of developing a drug that could mimic the beneficial effects of estrogen without its adverse effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyclobutylphenyl)-2-methyloxirane involves its selective binding to the ER, which results in the activation or inhibition of specific genes involved in cell proliferation, differentiation, and apoptosis. The compound has been shown to have both agonistic and antagonistic effects on the ER, depending on the tissue and the specific ER isoform.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Cyclobutylphenyl)-2-methyloxirane are mainly related to its selective modulation of the ER activity. In breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In bone cells, the compound has been shown to promote bone formation and reduce bone resorption, leading to the prevention and treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-Cyclobutylphenyl)-2-methyloxirane for lab experiments is its selective binding to the ER, which allows for the specific modulation of the ER activity without affecting other signaling pathways. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 2-(4-Cyclobutylphenyl)-2-methyloxirane, including:
1. Development of more potent and selective analogs of the compound for the treatment of breast cancer and osteoporosis.
2. Investigation of the molecular mechanisms underlying the selective binding and modulation of the ER by the compound.
3. Evaluation of the potential use of the compound in combination with other drugs for the treatment of breast cancer and osteoporosis.
4. Exploration of the therapeutic potential of the compound in other ER-related diseases, such as endometrial cancer and cardiovascular diseases.
5. Assessment of the safety and efficacy of the compound in clinical trials for the treatment of breast cancer and osteoporosis.
Conclusion:
2-(4-Cyclobutylphenyl)-2-methyloxirane is a synthetic compound that belongs to the SERMs class and has been extensively studied for its potential use in the treatment of breast cancer and osteoporosis. The compound selectively binds to the ER and modulates its activity, leading to the inhibition of tumor growth and the promotion of bone formation. Although the compound has some limitations, it has several advantages for lab experiments and holds great promise for the development of new drugs for the treatment of ER-related diseases.
Métodos De Síntesis
The synthesis of 2-(4-Cyclobutylphenyl)-2-methyloxirane involves a multi-step process that starts with the reaction of cyclobutylmagnesium bromide with 4-bromobenzophenone. The resulting intermediate is then treated with methylmagnesium bromide to give the final product.
Aplicaciones Científicas De Investigación
2-(4-Cyclobutylphenyl)-2-methyloxirane has been extensively studied for its potential use in the treatment of breast cancer and osteoporosis. It has been shown to selectively bind to the estrogen receptor (ER) and modulate its activity, leading to the inhibition of tumor growth and the promotion of bone formation.
Propiedades
IUPAC Name |
2-(4-cyclobutylphenyl)-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(9-14-13)12-7-5-11(6-8-12)10-3-2-4-10/h5-8,10H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWLWENMMPNVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC=C(C=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclobutylphenyl)-2-methyloxirane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

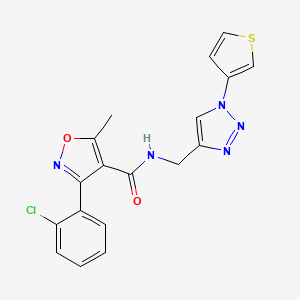
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(methylethyl)imidazole](/img/structure/B2658765.png)
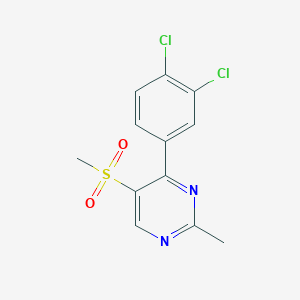
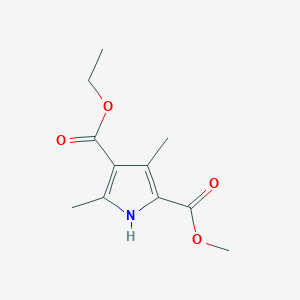


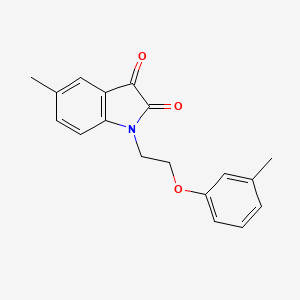
![N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2658772.png)
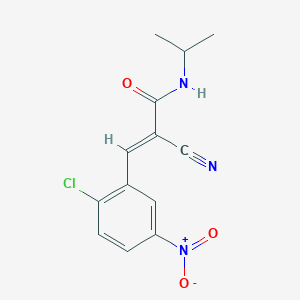
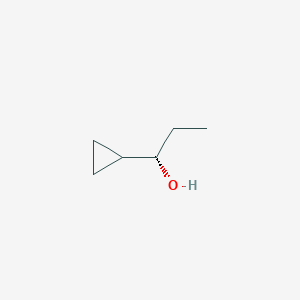
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2658775.png)
![methyl [(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2658776.png)

